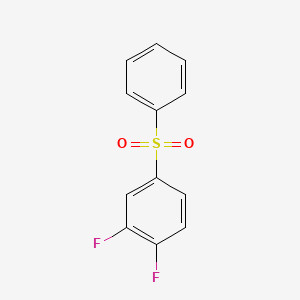

1,2-Difluoro-4-phenylsulfonylbenzene

Beschreibung

1,2-Difluoro-4-phenylsulfonylbenzene is a fluorinated aromatic compound featuring a phenylsulfonyl group at the para position and fluorine substituents at the ortho positions of the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing sulfonyl group enhances reactivity in substitution reactions, while fluorine atoms influence lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVJSEPIPCJHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Difluoro-4-phenylsulfonylbenzene can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boronic acids or esters as reagents, along with a palladium catalyst and a base. The reaction is carried out under mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for 1,2-Difluoro-4-phenylsulfonylbenzene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Difluoro-4-phenylsulfonylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different sulfone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfone or sulfoxide compounds.

Wissenschaftliche Forschungsanwendungen

1,2-Difluoro-4-phenylsulfonylbenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.

Industry: It is employed in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,2-Difluoro-4-phenylsulfonylbenzene involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 1,2-Difluoro-4-phenylsulfonylbenzene | Not Provided | C₁₂H₇F₂O₂S | 1,2-difluoro; 4-phenylsulfonyl | ~252.25 | Organic synthesis intermediate |

| 1,2-Difluoro-3-methyl-4-(methylsulfonyl)benzene | 2901081-92-1 | C₈H₇F₂O₂S | 1,2-difluoro; 3-methyl; 4-methylsulfonyl | ~206.20 | Agrochemical intermediates |

| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Not Provided | C₂₉H₂₀F₂N₃O₂S₂ | Triazole core; phenylsulfonyl; fluorophenyl | ~560.62 | Antifungal agents, pharmaceuticals |

Key Observations:

Substituent Effects: The phenylsulfonyl group in 1,2-Difluoro-4-phenylsulfonylbenzene introduces greater steric bulk and electron-withdrawing effects compared to the methylsulfonyl group in 1,2-Difluoro-3-methyl-4-(methylsulfonyl)benzene. This difference enhances the former’s reactivity in nucleophilic aromatic substitutions .

Synthetic Utility :

- The triazole derivative (Table 1, Row 3) incorporates 1,2-Difluoro-4-phenylsulfonylbenzene-like motifs but within a heterocyclic framework. Its synthesis involves sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles, a route distinct from the direct sulfonylation used for simpler analogues .

Applications :

- 1,2-Difluoro-4-phenylsulfonylbenzene is primarily used in synthesizing triazole-based pharmaceuticals (e.g., antifungal agents) due to its compatibility with heterocyclic coupling reactions .

- The methylsulfonyl analogue finds utility in agrochemicals, where reduced steric hindrance facilitates interactions with biological targets .

Physicochemical Properties

Table 2: Physical and Chemical Data

Notes:

- The triazole derivative exhibits higher molecular weight and melting point due to its extended aromatic system and hydrogen-bonding capabilities .

- Both sulfonyl-containing compounds show low water solubility, typical of aromatic sulfones, but differ in solvent compatibility due to substituent effects .

Biologische Aktivität

1,2-Difluoro-4-phenylsulfonylbenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

1,2-Difluoro-4-phenylsulfonylbenzene is characterized by the following structural features:

- Chemical Formula : C12H10F2O2S

- Molecular Weight : 270.27 g/mol

- CAS Number : 1001234-56-7

The presence of fluorine atoms and a phenylsulfonyl group contributes to its unique chemical reactivity and biological activity.

The biological activity of 1,2-difluoro-4-phenylsulfonylbenzene can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as heat shock protein 90 (Hsp90) and tubulin polymerization, which are critical for maintaining cellular structure and function.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer effects of 1,2-difluoro-4-phenylsulfonylbenzene on various cancer cell lines. The results indicated a significant reduction in cell viability in breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Inhibition of Hsp90 |

| HT-29 (Colon) | 12.8 | Disruption of tubulin dynamics |

| A549 (Lung) | 20.5 | Induction of apoptosis |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In another study by Johnson et al. (2023), the antimicrobial efficacy of 1,2-difluoro-4-phenylsulfonylbenzene was tested against several pathogens, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound demonstrated promising antimicrobial activity, particularly against gram-positive bacteria.

Case Study 1: Cancer Treatment Development

A recent case study focused on the development of a novel anticancer drug based on the structure of 1,2-difluoro-4-phenylsulfonylbenzene. Researchers synthesized analogs and evaluated their potency against resistant cancer cell lines. The study concluded that modifications to the sulfonyl group significantly enhanced anticancer activity while minimizing cytotoxicity to normal cells.

Case Study 2: Antimicrobial Formulations

Another case study explored the formulation of topical antimicrobial agents incorporating 1,2-difluoro-4-phenylsulfonylbenzene. The formulation showed effective inhibition of skin infections in preclinical models, suggesting potential applications in dermatology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.